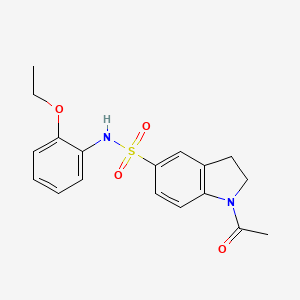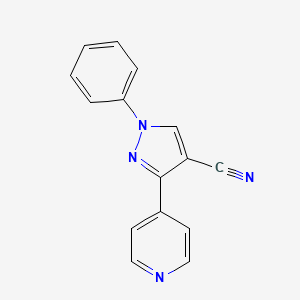![molecular formula C18H23NO B5704730 N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5704730.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide, also known as CYM5442, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of acrylamide derivatives and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide is not fully understood. However, it has been suggested that this compound acts by modulating the activity of certain ion channels and receptors in the body. For example, N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide has been shown to activate the TRPA1 ion channel, which is involved in pain perception. It has also been shown to inhibit the activity of the P2X7 receptor, which is involved in inflammation.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide has been shown to have a wide range of biochemical and physiological effects. Some of the effects that have been observed include:
1. Analgesic effects: N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide has been shown to have analgesic effects in animal models of pain.
2. Neuroprotective effects: N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
3. Anti-cancer effects: N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide has been shown to have anti-cancer effects in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide in lab experiments is that it has been extensively studied and its effects are well documented. This makes it a valuable tool for researchers who are interested in studying its effects on various biological systems. However, one of the limitations of using N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Future Directions
There are several future directions that could be explored in the study of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide. Some of these include:
1. Further studies on the mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide: Although the mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide is not fully understood, further studies could help to elucidate its effects on ion channels and receptors in the body.
2. Development of new pain medications: N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide has been shown to have analgesic effects in animal models of pain. Further studies could help to develop new pain medications based on the structure of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide.
3. Development of new cancer treatments: N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide has been shown to have anti-cancer effects in vitro and in vivo. Further studies could help to develop new cancer treatments based on the structure of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide.
Conclusion:
In conclusion, N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers. Further studies could help to elucidate its mechanism of action and develop new treatments for pain and cancer based on its structure.
Synthesis Methods
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide involves the reaction between 1-cyclohexene-1-carboxylic acid and 4-methylphenylamine. The resulting product is then treated with acryloyl chloride to obtain N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide. The purity of the compound can be increased by using column chromatography.
Scientific Research Applications
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers. Some of the areas where N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide has been used include:
1. Pain research: N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide has been shown to have analgesic effects in animal models. It has been suggested that this compound may be useful in the development of new pain medications.
2. Neuroprotection: N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. It has been suggested that this compound may be useful in the development of new treatments for these conditions.
3. Cancer research: N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide has been shown to have anti-cancer effects in vitro and in vivo. It has been suggested that this compound may be useful in the development of new cancer treatments.
properties
IUPAC Name |
(E)-N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-15-7-9-17(10-8-15)11-12-18(20)19-14-13-16-5-3-2-4-6-16/h5,7-12H,2-4,6,13-14H2,1H3,(H,19,20)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKKBZOQEHRHPQ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-methylphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5704653.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5704675.png)

![3-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5704686.png)
![5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5704693.png)


![2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5704733.png)


![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5704746.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5704758.png)
![5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5704763.png)